molecular formula C17H14N2O3S B12457122 N-{4-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide

N-{4-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B12457122
M. Wt: 326.4 g/mol
InChI Key: TUFVIYXNTTYNOK-UHFFFAOYSA-N
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Description

N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide is a complex organic compound that features a thiophene ring, an acetamido group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of 4-aminophenyl furan-2-carboxamide with 2-thiophenyl acetic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiophene and furan rings may facilitate binding through π-π interactions, while the acetamido group can form hydrogen bonds with the target protein .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide.

    Furan derivatives: Compounds like furan-2-carboxamide.

    Acetamido derivatives: Compounds like N-acetyl-4-aminophenyl.

Uniqueness

N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and furan rings enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O3S/c20-16(11-14-3-2-10-23-14)18-12-5-7-13(8-6-12)19-17(21)15-4-1-9-22-15/h1-10H,11H2,(H,18,20)(H,19,21)

InChI Key

TUFVIYXNTTYNOK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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